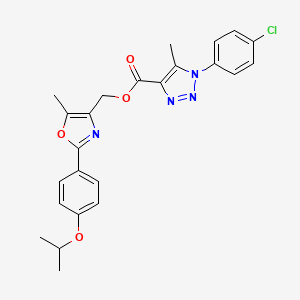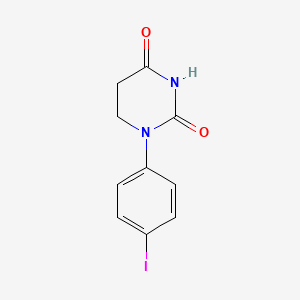
1-(4-碘苯基)二氢嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its biological activity.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
The synthesis of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium ethoxide in ethanol. The mixture is heated to facilitate the formation of the dihydropyrimidine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.
作用机制
The mechanism of action of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes.
相似化合物的比较
1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other dihydropyrimidine derivatives, such as:
1-(4-Bromophenyl)dihydropyrimidine-2,4(1H,3H)-dione: Similar in structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione:
1-(4-Fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a fluorine atom can enhance its stability and influence its interaction with biological targets.
The uniqueness of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione lies in its iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(4-iodophenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLSPXXUCMDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528991-21-0 |
Source


|
| Record name | 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

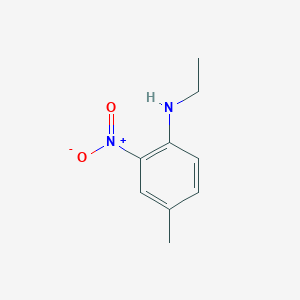
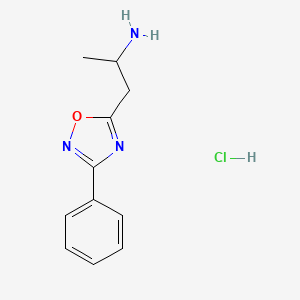
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
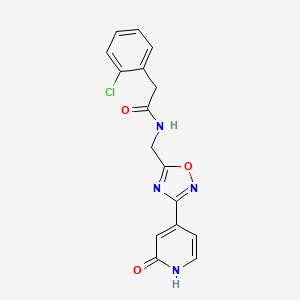
![N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2396577.png)
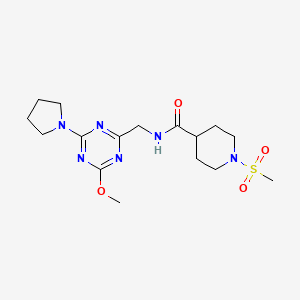
![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)
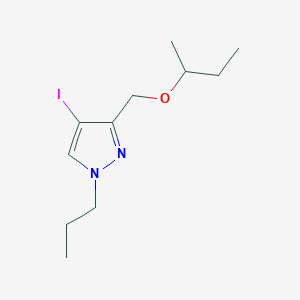
![(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2396586.png)
![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)
